molecular formula C5H12O2<br>CH3CH2OCH2CHOHCH3<br>C5H12O2 B074678 1-Ethoxy-2-propanol CAS No. 1569-02-4

1-Ethoxy-2-propanol

Cat. No. B074678
M. Wt: 104.15 g/mol
InChI Key: JOLQKTGDSGKSKJ-UHFFFAOYSA-N
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Patent
US08709144B2

Procedure details

First, 24.6 g of aluminum sec-butoxide (ASBD, manufactured by Kawaken Fine Chemicals Co., Ltd.), 6.51 g of 3-oxobutanoic acid ethyl ester, and 1-pentanol were mixed. The mixture displayed a white turbidity at first and stirred to form uniform solution. After 0.01 M dilute hydrochloric acid was dissolved in a 1-pentanol/1-ethoxy-2-propanol mixed solvent, the resulting solution was slowly added to the aluminum sec-butoxide solution. The mixture was stirred for some time. The solvent was adjusted to finally obtain the mixed solvent of 49 g of 1-pentanol and 21 g of 1-ethoxy-2-propanol. The mixture was further stirred in an oil bath with a temperature of 120° C. for 2 to 3 hours or more, thereby preparing a precursor sol of aluminum oxide. Thereby, precursor sols 8 to 11 of aluminum oxide were prepared, the sols containing different amounts, i.e., 1.8 g, 2.25 g, 2.7 g, and 3.06 g, of 0.01 M dilute hydrochloric acid.
Name
aluminum sec-butoxide
Quantity
24.6 g
Type
reactant
Reaction Step One
Quantity
6.51 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-pentanol 1-ethoxy-2-propanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
aluminum sec-butoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(CC)[O-:3].[Al+3].CC(CC)[O-].CC(CC)[O-].[CH2:17]([O:19][C:20](=O)[CH2:21][C:22](=O)C)[CH3:18].[CH2:26]([OH:31])[CH2:27][CH2:28][CH2:29][CH3:30].Cl>C(O)CCCC.C(OCC(O)C)C>[CH2:26]([OH:31])[CH2:27][CH2:28][CH2:29][CH3:30].[CH2:17]([O:19][CH2:20][CH:21]([OH:3])[CH3:22])[CH3:18] |f:0.1.2.3,7.8|

Inputs

Step One
Name
aluminum sec-butoxide
Quantity
24.6 g
Type
reactant
Smiles
CC([O-])CC.[Al+3].CC([O-])CC.CC([O-])CC
Name
Quantity
6.51 g
Type
reactant
Smiles
C(C)OC(CC(C)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
1-pentanol 1-ethoxy-2-propanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCCC)O.C(C)OCC(C)O
Step Three
Name
aluminum sec-butoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC([O-])CC.[Al+3].CC([O-])CC.CC([O-])CC

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form uniform solution
STIRRING
Type
STIRRING
Details
The mixture was stirred for some time

Outcomes

Product
Name
Type
product
Smiles
C(CCCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 49 g
Name
Type
product
Smiles
C(C)OCC(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 21 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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